molecular formula C7H9NO2 B15221585 3-Acetyl-4-oxopentanenitrile CAS No. 859046-40-5

3-Acetyl-4-oxopentanenitrile

Katalognummer: B15221585
CAS-Nummer: 859046-40-5
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: PVKHLDHESYJFSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-oxopentanenitrile is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of both a nitrile group and a ketone group, making it a versatile intermediate in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-oxopentanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of acetylacetone with a nitrile source, such as acetonitrile, in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic or acidic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted nitriles and ketones.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-oxopentanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-oxopentanenitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or activation of specific biochemical pathways. This compound’s reactivity makes it a useful tool for probing the function of biological systems and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Oxopentanenitrile: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.

    4,4-Dimethyl-3-oxopentanenitrile: Contains additional methyl groups, which can influence its reactivity and physical properties.

Uniqueness

3-Acetyl-4-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

859046-40-5

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

3-acetyl-4-oxopentanenitrile

InChI

InChI=1S/C7H9NO2/c1-5(9)7(3-4-8)6(2)10/h7H,3H2,1-2H3

InChI-Schlüssel

PVKHLDHESYJFSL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CC#N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.